molecular formula C26H24BrP B044539 (4-Methylbenzyl)triphenylphosphonium bromide CAS No. 2378-86-1

(4-Methylbenzyl)triphenylphosphonium bromide

Cat. No. B044539
CAS RN: 2378-86-1
M. Wt: 447.3 g/mol
InChI Key: CEEKCHGNKYVTTM-UHFFFAOYSA-M
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Description

(4-Methylbenzyl)triphenylphosphonium bromide, also known as MitoBloCK-7, is a chemical compound that has been gaining increasing attention in scientific research due to its unique properties. This compound is a mitochondrial complex III inhibitor that has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In

Scientific Research Applications

  • Synthesis of Z-form Isomers of Stilbenes : This compound is used in synthesizing Z-form isomers of stilbenes through the two-phase Wittig reaction. Triphenylphosphine substitution reactions in organic solvents produce benzyltriphenylphosphonium salts, which facilitate this process (Shieh, Lin, Hwang, & Jwo, 1998).

  • Corrosion Inhibition : It effectively inhibits mild steel corrosion in acidic solutions, such as 0.5 M H2SO4, demonstrating both physisorption and chemisorption mechanisms on the steel surface. Its use in this context shows high inhibition efficiency and consistency between experimental and theoretical results (Goyal et al., 2020).

  • Organic Synthesis : It's utilized in the synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts, leading to the direct synthesis of compounds like rutaecarpine (Kraus & Guo, 2009).

  • Synthesis of Schiff Bases : The compound is used in synthesizing Schiff bases like HLBr, which contains a chelating unit and a triphenylphosphonium moiety. This process involves reacting 4-aminobenzyl(triphenyl)phosphonium bromide with other compounds (Borodkin et al., 2018).

  • Radiolabeling : It's involved in the radiolabeling of biologically important molecules, such as in the preparation of I-125 and I-123 labeled iodobenzyl bromide, used for studying biological processes (Wilson et al., 1986).

  • Synthesis of Boron-Containing Stilbene Derivatives : The compound is instrumental in synthesizing boron-containing stilbene derivatives, which have applications in LCD technology and potential treatments for neurodegenerative diseases (Das et al., 2015).

  • Template-Directed Syntheses : It's used in the template-directed syntheses of [2]rotaxanes with triphenylphosphonium stoppers, demonstrating its versatility in organic synthesis (Rowan, Cantrill, & Stoddart, 1999).

Safety and Hazards

When handling this compound, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

(4-Methylbenzyl)triphenylphosphonium bromide is a type of Wittig reagent . Wittig reagents are commonly used in organic chemistry for the synthesis of alkenes from aldehydes or ketones, a process known as the Wittig reaction. The primary targets of this compound are therefore aldehyde or ketone functional groups present in organic molecules.

Mode of Action

In the Wittig reaction, the phosphonium ylide, derived from this compound, reacts with an aldehyde or ketone to form a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form a four-membered oxaphosphetane ring. The oxaphosphetane ring can then fragment to give the alkene product and a triphenylphosphine oxide byproduct .

Biochemical Pathways

The Wittig reaction is a key step in many synthetic pathways in organic chemistry, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. The alkene products of the Wittig reaction can undergo further reactions, such as oxidation, reduction, or functional group interconversions, to yield a wide variety of different organic compounds .

Pharmacokinetics

Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The primary result of the action of this compound is the formation of alkenes from aldehydes or ketones. This transformation can be used to introduce double bonds into organic molecules, which can significantly alter their chemical properties and reactivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the yield and stereoselectivity of the Wittig reaction can be affected by the choice of solvent, the temperature, and the presence of other reagents or catalysts. Additionally, the stability of this compound can be affected by factors such as light, heat, and moisture .

properties

IUPAC Name

(4-methylphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEKCHGNKYVTTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946578
Record name [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide
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URL https://comptox.epa.gov/dashboard/DTXSID80946578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2378-86-1
Record name Phosphonium, [(4-methylphenyl)methyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2378-86-1
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Record name 2378-86-1
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Record name [(4-Methylphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylbenzyl)triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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